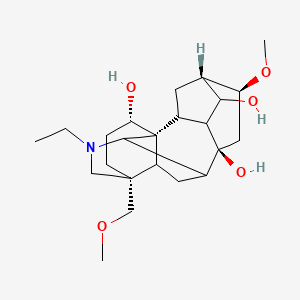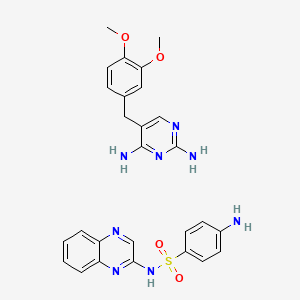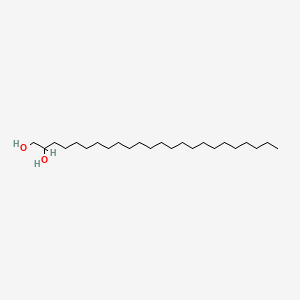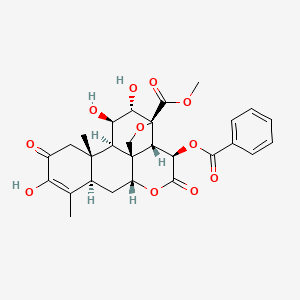![molecular formula C27H27N7OS B1228401 4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol](/img/structure/B1228401.png)
4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol is a N-arylpiperazine.
Scientific Research Applications
Cancer Treatment Applications
This compound's derivatives have been explored for their potential in cancer treatment. The synthesis of an o-carboranyl derivative of a similar compound was described as a candidate for application in boron neutron capture therapy for cancer treatment (Argentini, Dos Santos, Weinreich, & Hansen, 1998). Also, a series of benzothiazoles and benzoxazoles, including derivatives of this compound, were synthesized and evaluated for their antitumor activities against human breast cancer cell lines (Abdelgawad, Belal, Omar, Hegazy, & Rateb, 2013).
Antifungal and Antimicrobial Activity
The synthesis and biological evaluation of novel isoxazolines linked via piperazine to 2-benzoisothiazoles as potent apoptotic agents were reported, highlighting the compound's potential in antimicrobial applications (Byrappa, Raj, Kungyal, N, Salimath, & Rai, 2017). Another study on substituted hydrazone schiff’s bases derivatives of benzothiazolyl and benzimidazolyl for antifungal activity was conducted, indicating the compound's relevance in this domain (Kale, Bhandarkar, Burghate, & Wadhal, 2020).
Corrosion Inhibition
Benzimidazole derivatives, including this compound, have been studied for their inhibitive action on corrosion of N80 steel in hydrochloric acid solution, showcasing a different application area (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Drug Synthesis Intermediate
The compound has been utilized as a key intermediate in the synthesis of posaconazole, an antifungal drug (Xu-heng, 2013).
Environmental and Food Analysis
A dual-functional probe synthesized from a derivative of this compound was used for the sensitive determination of glyphosate in food and environmental samples (Sun, Yang, Li, Wang, Wang, Li, Ye, & Fu, 2021).
properties
Molecular Formula |
C27H27N7OS |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
4-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(2-phenylethyl)tetrazol-5-yl]methyl]phenol |
InChI |
InChI=1S/C27H27N7OS/c35-22-12-10-21(11-13-22)25(26-29-30-31-34(26)15-14-20-6-2-1-3-7-20)32-16-18-33(19-17-32)27-28-23-8-4-5-9-24(23)36-27/h1-13,25,35H,14-19H2 |
InChI Key |
VYVKXMZQZSGWEY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(C4=CC=C(C=C4)O)C5=NN=NN5CCC6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(C4=CC=C(C=C4)O)C5=NN=NN5CCC6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexadecasodium;[2-[6-[methyl-[2-[methyl-[2,3,5,6-tetrasulfonatooxy-4-[3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]ethyl]amino]-6-oxo-1,2,4,5-tetrasulfonatooxyhexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B1228318.png)


![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)

![2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)


![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)
![N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide](/img/structure/B1228334.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide](/img/structure/B1228336.png)

![5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/no-structure.png)
![7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1228341.png)